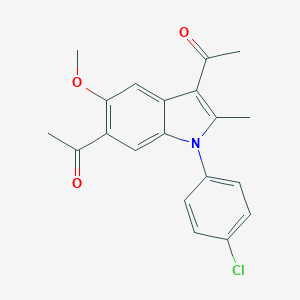![molecular formula C18H16N2O2 B271482 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline](/img/structure/B271482.png)
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline, also known as DMQX, is a quinoxaline derivative that has been widely studied for its potential use in scientific research. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. In
Scientific Research Applications
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to block the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic transmission and neuronal activity. This makes 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline useful in studying the role of AMPA receptors in synaptic plasticity, learning, and memory.
Mechanism of Action
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline acts as a non-competitive antagonist of the AMPA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This prevents the ion channel from opening, thereby blocking the excitatory effects of glutamate on the receptor.
Biochemical and Physiological Effects:
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the amplitude and frequency of excitatory postsynaptic currents in hippocampal neurons, and to reduce the induction of long-term potentiation (LTP) in the hippocampus. 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline has also been shown to decrease the severity of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline in lab experiments is its specificity for the AMPA receptor subtype. This allows researchers to selectively study the role of AMPA receptors in synaptic transmission and plasticity. However, one limitation of using 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline is its potential off-target effects on other glutamate receptor subtypes, which may complicate data interpretation.
Future Directions
There are a number of potential future directions for research involving 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of more selective AMPA receptor antagonists that can distinguish between different subtypes of the receptor. Finally, the use of 2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline in combination with other drugs or therapies may provide new avenues for the treatment of neurological disorders.
Synthesis Methods
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The resulting product can then be further purified through recrystallization.
properties
Product Name |
2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-9-5-6-13(18(17)22-2)10-11-14-12-19-15-7-3-4-8-16(15)20-14/h3-12H,1-2H3/b11-10+ |
InChI Key |
PPUVITPJPBIFED-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C2=NC3=CC=CC=C3N=C2 |
SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC3=CC=CC=C3N=C2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271412.png)


![[(1-Ethyl-2-methyl-3-acetyl-1H-indole-5-yl)oxy]acetonitrile](/img/structure/B271419.png)


![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)


![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)